molecular formula C10H14BFO3 B1408094 (3-(3-Fluoropropoxy)-4-methylphenyl)boronic acid CAS No. 1704074-02-1

(3-(3-Fluoropropoxy)-4-methylphenyl)boronic acid

Cat. No.: B1408094
CAS No.: 1704074-02-1
M. Wt: 212.03 g/mol
InChI Key: DKNBXEFDFLTCEF-UHFFFAOYSA-N
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Description

(3-(3-Fluoropropoxy)-4-methylphenyl)boronic acid: is a boronic acid derivative with the molecular formula C10H13BF2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (3-(3-Fluoropropoxy)-4-methylphenyl)boronic acid typically involves the reaction of 3-(3-Fluoropropoxy)-4-methylphenylboronic acid with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of boronic acid derivatives and fluorinated organic compounds .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically be optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: : (3-(3-Fluoropropoxy)-4-methylphenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic esters, while substitution reactions can produce a variety of functionalized boronic acids.

Scientific Research Applications

Chemistry: : In chemistry, (3-(3-Fluoropropoxy)-4-methylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology and Medicine: Its boronic acid moiety allows it to interact with biological molecules, making it a candidate for drug design and development .

Industry: : In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-(3-Fluoropropoxy)-4-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-(3-fluoropropoxy)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-8-3-4-9(11(13)14)7-10(8)15-6-2-5-12/h3-4,7,13-14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNBXEFDFLTCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCCCF)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213250
Record name Boronic acid, B-[3-(3-fluoropropoxy)-4-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704074-02-1
Record name Boronic acid, B-[3-(3-fluoropropoxy)-4-methylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(3-fluoropropoxy)-4-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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